CP-74006

Lipid Metabolism Desaturase Non-alcoholic Steatohepatitis

CP-74006 is a substituted benzamide derivative and a potent, selective delta-5 desaturase (D5D) inhibitor (IC50 = 20 nM). Use this validated pharmacological tool to investigate D5D's specific role in PUFA synthesis and NASH pathogenesis, without confounding off-target activity from D6D or D9D inhibition. Essential for generating unambiguous, reproducible data. Available in high purity for research use only.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 4943-86-6
Cat. No. B1669562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-74006
CAS4943-86-6
SynonymsCP-74006;  CP74006;  CP 74006.
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
InChIKeyRHCJFZKQYODIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-chlorophenyl)benzamide (CP-74006) for Desaturase and Enzyme Inhibition Research


2-Amino-N-(4-chlorophenyl)benzamide (CAS 4943-86-6), also known as CP-74006, is a substituted benzamide derivative and a well-characterized, selective inhibitor of delta-5 desaturase (D5D). The compound is primarily utilized as a pharmacological tool compound for investigating the role of D5D in fatty acid metabolism . While it also exhibits binding affinity for a range of other enzymes, including carbonic anhydrase and myeloperoxidase, its principal, validated and quantifiable differentiation lies in its potency and selectivity as a D5D inhibitor [1].

Generic Substitution Risks for 2-Amino-N-(4-chlorophenyl)benzamide in D5D Research


While 2-amino-N-(4-chlorophenyl)benzamide is a benzamide derivative, this broad class encompasses compounds with vastly divergent biological activities. Simple substitution with a different benzamide analog cannot guarantee the same pharmacological profile, as subtle structural changes lead to orders-of-magnitude differences in target potency and selectivity. For instance, other benzamide derivatives can act as potent HDAC inhibitors (e.g., MS-275) or D2 receptor antagonists (e.g., Sulpiride) [1][2]. In the context of fatty acid desaturase research, substituting CP-74006 with a less selective dual D5D/D6D inhibitor like CP-24879 would confound experimental results by introducing off-target activity at delta-6 desaturase, making it impossible to attribute observed biological effects solely to D5D inhibition . Therefore, the specific substitution pattern of 2-amino-N-(4-chlorophenyl)benzamide is critical for maintaining target selectivity and ensuring experimental reproducibility.

Quantitative Differentiation of 2-Amino-N-(4-chlorophenyl)benzamide vs. Analogs


D5D Inhibition Potency: 2-Amino-N-(4-chlorophenyl)benzamide (CP-74006) vs. Dual D5D/D6D Inhibitor CP-24879

2-Amino-N-(4-chlorophenyl)benzamide (CP-74006) is a potent and selective inhibitor of delta-5 desaturase (D5D) with an IC50 of 20 nM in a rat liver microsomal assay . In contrast, the related comparator CP-24879 is a dual inhibitor of both D5D and D6D. In ABMC-7 cells, CP-24879 inhibits D5D with a higher IC50 of 0.67 μM (670 nM) and also inhibits D6D with an IC50 of 0.015 μM (15 nM) [1]. This data shows that CP-74006 is over 33-fold more potent against D5D than CP-24879 in these respective cell-free and cell-based assays.

Lipid Metabolism Desaturase Non-alcoholic Steatohepatitis

Functional D5D Selectivity: CP-74006 in a Cellular Context vs. In-Class Dual Inhibitors

In a multiplexed HepG2 cell assay, CP-74006 demonstrated functional selectivity for delta-5 desaturase (D5D) [1]. At a concentration of 20 nM, it potently inhibited the D5D-mediated conversion of ¹⁴C-α-linolenate (C18:3) to arachidonic acid without affecting the activity of delta-9 desaturase (D9D) [1]. This contrasts with dual inhibitors like CP-24879, which show activity against both D5D and D6D in the same cellular context, thereby obscuring the specific role of D5D .

Lipid Metabolism Desaturase Drug Discovery

Xanthine Oxidase Inhibition: A Secondary Activity Profile of CP-74006

Beyond its primary role as a D5D inhibitor, 2-amino-N-(4-chlorophenyl)benzamide also exhibits moderate inhibitory activity against xanthine oxidase (XO). A structure-activity relationship (SAR) study identified the compound with an IC50 of 77 nM against XO [1]. This places its potency between the clinically used drugs allopurinol (IC50 values range from 0.2-50 μM) and febuxostat (IC50 ~1.8 nM) [2][3]. While not a primary driver for selection as a D5D tool, this secondary activity profile is relevant for researchers investigating compounds with dual pharmacology or for use in multi-target assays.

Xanthine Oxidase Hyperuricemia Enzyme Inhibition

D2 Dopamine Receptor Antagonism: Structural Class Comparison vs. Sulpiride

2-Amino-N-(4-chlorophenyl)benzamide belongs to a class of amino-substituted benzamides known to act as dopamine D2 receptor antagonists [1]. While specific IC50 data for this exact compound is not readily available in the primary literature, its structural class shows a quantifiable advantage over the clinically used D2 antagonist sulpiride. A series of halogen-containing amino-substituted benzamides were found to exhibit a 10-fold greater affinity for the D2 receptor compared to sulpiride in radioligand competition binding assays using ³H-sulpiride [1]. This class-level effect suggests that CP-74006, by virtue of its chloro- and amino-substitution, is likely a more potent D2 binder than the comparator.

Dopamine Receptor Benzamide Neuropharmacology

Physicochemical Properties: Defined Purity and Melting Point for Procurement Specification

For reliable experimental outcomes, compound purity and defined physical properties are essential procurement criteria. 2-Amino-N-(4-chlorophenyl)benzamide is commercially available with defined specifications, including a purity of ≥95% (often 98% or higher by HPLC) and a reported melting point of 146-148 °C . While not a differentiator from all analogs, this data provides a verifiable benchmark for quality control upon receipt, ensuring consistency across batches from reputable vendors. The lack of such defined specifications from a generic supplier would introduce unacceptable variability into research.

Quality Control Procurement Purity

Optimal Research Applications for 2-Amino-N-(4-chlorophenyl)benzamide Based on Evidence


Dissecting the Role of Delta-5 Desaturase in Lipid Metabolism

Researchers investigating the specific contribution of delta-5 desaturase (D5D) to complex metabolic pathways, such as polyunsaturated fatty acid (PUFA) synthesis or the pathogenesis of non-alcoholic steatohepatitis (NASH), should use CP-74006 as the primary tool compound. Its high potency (IC50 = 20 nM) and cellular selectivity for D5D over D6D and D9D are essential for generating unambiguous, target-specific data [1]. Using a less selective inhibitor like CP-24879 would introduce confounding effects from D6D inhibition, compromising the study's validity.

Use as a Pharmacological Standard in High-Throughput Screening (HTS) Assays

CP-74006 is an ideal positive control or reference standard in high-throughput screening campaigns designed to identify novel inhibitors of D5D. Its well-characterized, potent activity (IC50 = 20 nM) provides a reliable benchmark for assay validation, Z'-factor calculation, and hit-to-lead triage . The compound's commercial availability and defined purity specifications further ensure assay-to-assay and lot-to-lot consistency, which is critical for reproducible HTS data .

Investigating the Interplay Between D5D Inhibition and Purine Metabolism

For studies exploring the potential crosstalk between fatty acid metabolism and purine degradation pathways, CP-74006's secondary activity as a xanthine oxidase (XO) inhibitor (IC50 = 77 nM) presents a unique research opportunity . Researchers can use CP-74006 to probe the effects of simultaneous, albeit moderate, inhibition of D5D and XO in relevant cell or animal models of metabolic disease, a profile not shared by more selective D5D or XO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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